molecular formula C21H14FN3O2 B2376979 2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871307-87-8

2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Cat. No.: B2376979
CAS No.: 871307-87-8
M. Wt: 359.36
InChI Key: DLUYTXJHVSIAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is a compound that belongs to the class of aromatic amides It features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2-(3-oxo-4H-quinoxalin-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted benzamide derivatives .

Scientific Research Applications

2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-fluoro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide
  • 4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Uniqueness

2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .

Properties

IUPAC Name

2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-15-9-3-1-7-13(15)20(26)24-16-10-4-2-8-14(16)19-21(27)25-18-12-6-5-11-17(18)23-19/h1-12H,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUYTXJHVSIAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.